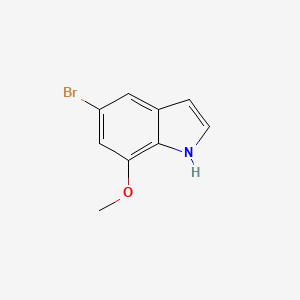
5-bromo-7-methoxy-1H-indole
Übersicht
Beschreibung
5-Bromo-7-methoxy-1H-indole is an organic compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . The presence of bromine and methoxy groups at the 5th and 7th positions respectively, makes it a unique compound with potential biological activities .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another method involves the use of 4-bromo-2-methylaniline as a raw material to obtain this compound through four steps of coupling, ring closing, hydrolysis, and decarboxylation .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring with bromine and methoxy groups attached at the 5th and 7th positions respectively . The molecular formula is C9H8BrNO and the molecular weight is 226.07 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The presence of bromine in the indole or indoline skeleton at the C-5 position can result in an increase in anticancer activity on leukemia cell lines .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
One of the core applications of 5-bromo-7-methoxy-1H-indole in scientific research involves the synthesis of new derivatives and their potential as biological agents. For instance, Očenášová et al. (2015) demonstrated the synthesis of 5-bromo derivatives of indole, exploring their potential increased anticancer activity against leukemia cell lines through electrophilic substitution reactions. This study highlights the role of bromine in the indole or indoline skeleton at the C-5 position in potentially enhancing anticancer properties (Očenášová et al., 2015).
Sharma et al. (2020) focused on the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, aiming toward the core moiety of Herdmanine D, an anti-inflammatory compound. This work underscores the strategic importance of bromo indoles in synthesizing compounds with potential biological activities (Sharma et al., 2020).
Biological Activities
The exploration of biological activities of compounds derived from this compound forms a significant part of research efforts. Investigations into brominated tryptophan alkaloids from Thorectidae sponges, for instance, have identified derivatives that exhibit antimicrobial activities, highlighting the diverse biological potential of these compounds (Segraves & Crews, 2005).
Zukünftige Richtungen
5-Bromo-7-methoxy-1H-indole has potential applications in the field of drug research and development due to its unique structure and potential biological activities . Future research could focus on exploring its biological activities further and developing efficient synthesis methods suitable for large-scale preparation .
Wirkmechanismus
Target of Action
Indole derivatives, which include 5-bromo-7-methoxy-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology and the treatment of different types of disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
This compound has shown significant biological activity. It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been shown to have activity against several types of cancer cells such as breast cancer, leukemia, and lung cancer.
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Eigenschaften
IUPAC Name |
5-bromo-7-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJERWGVMSBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


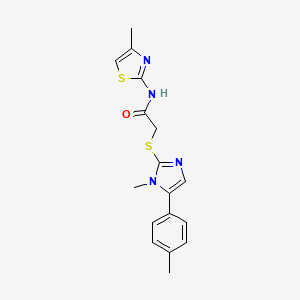
![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)
![6-(4-Chlorophenyl)-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2627551.png)
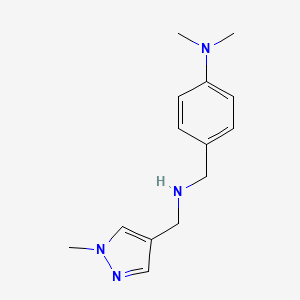
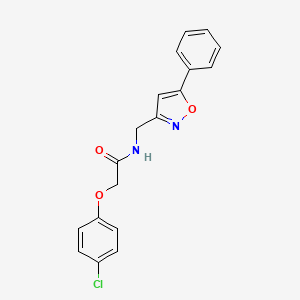
![N-(2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627555.png)
![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)
![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)
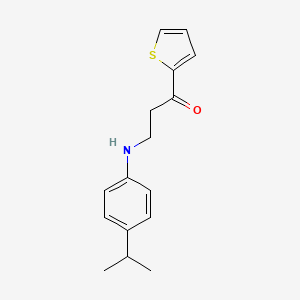
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2627564.png)
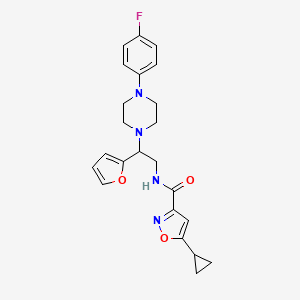
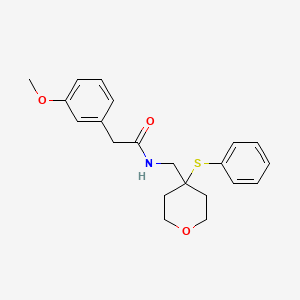
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)